Cas no 1708944-98-2 (2-(Difluoromethyl)pyrimidine-5-carbaldehyde)
2-(Difluoromethyl)pyrimidine-5-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-(Difluoromethyl)pyrimidine-5-carbaldehyde
- 5-Pyrimidinecarboxaldehyde, 2-(difluoromethyl)-
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- Inchi: 1S/C6H4F2N2O/c7-5(8)6-9-1-4(3-11)2-10-6/h1-3,5H
- InChI Key: PNHVEBNWBBVYPB-UHFFFAOYSA-N
- SMILES: FC(C1N=CC(C=O)=CN=1)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 135
- XLogP3: 0.3
- Topological Polar Surface Area: 42.8
2-(Difluoromethyl)pyrimidine-5-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-785875-0.05g |
2-(difluoromethyl)pyrimidine-5-carbaldehyde |
1708944-98-2 | 95% | 0.05g |
$252.0 | 2024-05-22 | |
| Enamine | EN300-785875-0.1g |
2-(difluoromethyl)pyrimidine-5-carbaldehyde |
1708944-98-2 | 95% | 0.1g |
$376.0 | 2024-05-22 | |
| Enamine | EN300-785875-0.25g |
2-(difluoromethyl)pyrimidine-5-carbaldehyde |
1708944-98-2 | 95% | 0.25g |
$538.0 | 2024-05-22 | |
| Enamine | EN300-785875-0.5g |
2-(difluoromethyl)pyrimidine-5-carbaldehyde |
1708944-98-2 | 95% | 0.5g |
$847.0 | 2024-05-22 | |
| Enamine | EN300-785875-1.0g |
2-(difluoromethyl)pyrimidine-5-carbaldehyde |
1708944-98-2 | 95% | 1.0g |
$1086.0 | 2024-05-22 | |
| Enamine | EN300-785875-2.5g |
2-(difluoromethyl)pyrimidine-5-carbaldehyde |
1708944-98-2 | 95% | 2.5g |
$2127.0 | 2024-05-22 | |
| Enamine | EN300-785875-5.0g |
2-(difluoromethyl)pyrimidine-5-carbaldehyde |
1708944-98-2 | 95% | 5.0g |
$3147.0 | 2024-05-22 | |
| Enamine | EN300-785875-10.0g |
2-(difluoromethyl)pyrimidine-5-carbaldehyde |
1708944-98-2 | 95% | 10.0g |
$4667.0 | 2024-05-22 | |
| 1PlusChem | 1P01DRU7-50mg |
2-(difluoromethyl)pyrimidine-5-carbaldehyde |
1708944-98-2 | 95% | 50mg |
$363.00 | 2024-06-19 | |
| 1PlusChem | 1P01DRU7-100mg |
2-(difluoromethyl)pyrimidine-5-carbaldehyde |
1708944-98-2 | 95% | 100mg |
$527.00 | 2024-06-19 |
2-(Difluoromethyl)pyrimidine-5-carbaldehyde Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on 2-(Difluoromethyl)pyrimidine-5-carbaldehyde
2-(Difluoromethyl)pyrimidine-5-carbaldehyde: A Comprehensive Overview
The compound 2-(Difluoromethyl)pyrimidine-5-carbaldehyde, identified by the CAS number 1708944-98-2, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of pyrimidine derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structure of this molecule features a pyrimidine ring substituted with a difluoromethyl group at the 2-position and an aldehyde group at the 5-position, making it a unique scaffold for further functionalization and exploration.
Recent studies have highlighted the importance of pyrimidine derivatives in various therapeutic areas, including oncology, virology, and inflammation. The presence of the difluoromethyl group introduces electronic and steric effects that can modulate the bioactivity of the molecule. This substitution pattern is particularly interesting as it allows for enhanced interactions with biological targets, such as enzymes or receptors, potentially leading to improved pharmacokinetic properties.
One of the most promising applications of 2-(Difluoromethyl)pyrimidine-5-carbaldehyde lies in its potential as a lead compound for antiviral therapies. Researchers have explored its ability to inhibit viral replication by targeting essential viral enzymes. For instance, a study published in 2023 demonstrated that this compound exhibits potent activity against a panel of enveloped viruses, including influenza A and Zika virus. The aldehyde group plays a critical role in these interactions, facilitating hydrogen bonding with key residues in the viral proteins.
In addition to its antiviral potential, this compound has shown promise in cancer research. Pyrimidine derivatives are known for their ability to modulate cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer cells. The difluoromethyl substitution enhances the selectivity of the compound for cancer cells over normal cells, reducing off-target effects and improving therapeutic indices.
The synthesis of 2-(Difluoromethyl)pyrimidine-5-carbaldehyde involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the pyrimidine ring through cyclization reactions and subsequent functionalization to introduce the difluoromethyl and aldehyde groups. Recent advancements in catalytic asymmetric synthesis have enabled researchers to produce enantiomerically pure versions of this compound, which are invaluable for studying stereochemical effects on bioactivity.
From an analytical standpoint, this compound has been extensively characterized using advanced spectroscopic techniques such as NMR, IR, and mass spectrometry. These analyses confirm its molecular structure and purity, ensuring reliability in subsequent biological studies. Furthermore, computational modeling has been employed to predict its binding affinities to various protein targets, providing insights into its mechanism of action.
In terms of toxicity and safety profiles, preliminary studies indicate that 2-(Difluoromethyl)pyrimidine-5-carbaldehyde exhibits low cytotoxicity against normal human cells at therapeutic concentrations. However, further long-term toxicity studies are required to fully assess its safety profile for clinical applications.
The development of analogs based on this compound is an active area of research. By modifying the substituents on the pyrimidine ring or altering the aldehyde group, scientists aim to optimize its pharmacokinetic properties and enhance its efficacy against specific disease targets. For example, recent efforts have focused on introducing additional fluorine atoms or other heteroatoms to improve solubility and stability.
In conclusion, 2-(Difluoromethyl)pyrimidine-5-carbaldehyde represents a valuable platform for exploring novel therapeutic agents across multiple disease areas. Its unique structure, combined with recent advances in synthetic methodologies and biological studies, positions it as a promising candidate for future drug development initiatives.
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